Slv320

描述

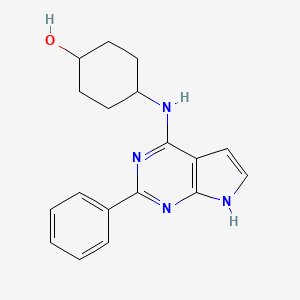

Structure

3D Structure

属性

IUPAC Name |

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNJGHIKXAKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948047 | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251945-92-3 | |

| Record name | Derenofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derenofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERENOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Derenofylline

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

Derenofylline exhibits distinct binding affinities across the different adenosine receptor subtypes, demonstrating a marked selectivity for the adenosine A1 receptor.

Potency and Selectivity for the Adenosine A1 Receptor

Derenofylline is recognized as a potent antagonist of the adenosine A1 receptor. In vitro studies using cloned human receptors have determined a binding affinity (Ki) of 1 nM for the human A1 receptor. medkoo.commedchemexpress.comcaymanchem.comselleckchem.comadooq.comselleck.co.jpmedchemexpress.commedchemexpress.commedchemexpress.eu This high affinity contributes to its classification as a potent A1 antagonist. The compound demonstrates a significant degree of selectivity for the A1 receptor, with a reported selectivity factor of at least 200-fold compared to other adenosine receptor subtypes. medkoo.com

Binding Affinities and Selectivity Profile Against Other Adenosine Receptor Subtypes (A2A, A3)

Beyond its high affinity for the A1 receptor, Derenofylline's binding has been evaluated against other adenosine receptor subtypes, including A2A and A3. Studies have reported Ki values of 398 nM for the human A2A receptor and 200 nM for the human A3 receptor. medkoo.commedchemexpress.comcaymanchem.comselleckchem.comadooq.comselleck.co.jpmedchemexpress.commedchemexpress.commedchemexpress.eu Some evaluations also include data for the A2B receptor, reporting a Ki of 3981 nM. caymanchem.comselleckchem.comselleck.co.jpselleckchem.com This profile confirms the substantial selectivity of Derenofylline for the A1 receptor over the A2A, A3, and A2B subtypes, supporting its characterization as a selective A1 antagonist.

Here is a summary of the binding affinities:

| Adenosine Receptor Subtype (Human) | Binding Affinity (Ki) |

|---|---|

| A1 | 1 nM |

| A3 | 200 nM |

| A2A | 398 nM |

| A2B | 3981 nM |

Comprehensive Receptor and Enzyme Profiling

To further understand the potential interactions of Derenofylline beyond adenosine receptors, broader profiling studies have been conducted.

Assessment Against Phosphodiesterase Isoforms

In addition to receptor profiling, the enzyme inhibitory properties of Derenofylline have been assessed. This evaluation included testing against a panel of 6 phosphodiesterases (PDE1–PDE6). medkoo.com Assessment against phosphodiesterases is important because these enzymes play a crucial role in regulating intracellular cyclic nucleotide levels, and inhibition can contribute to a compound's pharmacological effects. Specific inhibition data (e.g., IC50 values) for these phosphodiesterase isoforms were not available in the provided information.

Mechanism of Action and Cellular Pathway Modulation by Derenofylline

Molecular Basis of Adenosine (B11128) A1 Receptor Antagonism

Derenofylline functions as an antagonist at the adenosine A1 receptor (A1R). caymanchem.commedchemexpress.comebi.ac.ukselleckchem.comadooq.com This means it binds to the A1 receptor but does not activate it, thereby blocking the effects of endogenous adenosine. caymanchem.comebi.ac.ukselleckchem.com Studies have determined the binding affinity (Ki) of Derenofylline for different human adenosine receptor subtypes, demonstrating its selectivity. caymanchem.commedchemexpress.comselleckchem.comadooq.com

A summary of the binding affinities is presented in the table below:

| Adenosine Receptor Subtype | Ki (nM) |

| A1 | 1 |

| A3 | 200 |

| A2A | 398 |

| A2B | 3981 |

Data compiled from research findings. caymanchem.commedchemexpress.comselleckchem.comadooq.com

This data indicates that Derenofylline has a significantly higher affinity for the A1 receptor compared to the A2A, A2B, and A3 subtypes, supporting its classification as a selective A1 antagonist. caymanchem.commedchemexpress.comselleckchem.comadooq.com

Cellular Signaling Pathway Modulation

Beyond its direct antagonism of the A1 receptor, Derenofylline has been shown to modulate specific cellular signaling pathways. medchemexpress.com These modulatory effects are linked to its potential therapeutic applications, particularly in conditions involving fibrosis and cellular transformation. caymanchem.commedchemexpress.com

Inhibition of Transforming Growth Factor-Beta 1 (TGF-β1)-Induced Myofibroblast Transformation

Transforming Growth Factor-Beta 1 (TGF-β1) is a key cytokine involved in the differentiation of fibroblasts into myofibroblasts, a process central to tissue fibrosis. frontiersin.orgnih.govnih.gov Myofibroblasts contribute to the excessive deposition of extracellular matrix proteins, such as collagen, leading to tissue scarring and loss of function. frontiersin.orgnih.gov

Research has demonstrated that Derenofylline can inhibit TGF-β1-induced myofibroblast transformation. medchemexpress.com One study showed that Derenofylline at a concentration of 100 µM inhibited this process after 72 hours without negatively impacting cell viability. medchemexpress.com This suggests a potential role for Derenofylline in mitigating fibrotic processes by interfering with the signaling pathways activated by TGF-β1 that lead to myofibroblast differentiation. medchemexpress.com

Effects on Cyclic AMP Responses via Gs-Coupled Receptors

G protein-coupled receptors (GPCRs) coupled to the stimulatory G protein (Gs) typically mediate increases in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. umn.edufrontiersin.orgnih.gov Adenosine receptors, including A2A and A2B subtypes, are often coupled to Gs proteins. frontiersin.org

While Derenofylline is primarily an A1 receptor antagonist (A1 receptors are typically coupled to inhibitory Gi proteins, which decrease cAMP production), its effects on cAMP responses mediated by Gs-coupled receptors would likely be indirect or context-dependent. umn.edufrontiersin.orgnih.gov Antagonism of A1 receptors could potentially influence the balance of adenosine signaling, indirectly affecting pathways regulated by other adenosine receptor subtypes. For instance, blocking the inhibitory effect of A1 receptors on adenylyl cyclase could theoretically lead to an increase in cAMP signaling if Gs-coupled receptors are also activated. However, specific detailed research findings directly describing Derenofylline's modulation of cAMP responses via Gs-coupled receptors were not prominently featured in the search results, beyond its primary action on A1 receptors. Adenosine A1 receptor agonists are known to inhibit cAMP accumulation stimulated by agents like isoprenaline in certain cell lines. medchemexpress.com As an antagonist, Derenofylline would oppose such inhibitory effects mediated by A1 receptor agonists.

Neuromuscular Junction A1 Receptor Modulation

Adenosine receptors are present at the neuromuscular junction (NMJ) and play a role in modulating neuromuscular transmission. nih.govfrontiersin.orgnih.gov Both A1 and A2A receptor subtypes are found at the motor nerve terminals and influence acetylcholine (B1216132) release. nih.govfrontiersin.orgnih.gov Presynaptic A1 receptors typically have an inhibitory effect on acetylcholine release when activated. nih.govnih.gov

Studies investigating the effects of adenosine receptor modulation on neuromuscular blockade have provided insights relevant to Derenofylline's potential actions at the NMJ. nih.govpatsnap.com For example, research using an adenosine A1 receptor agonist (2-chloroadenosine, CADO) demonstrated that activation of A1 receptors influenced train-of-four ratio (TOFR) and delayed recovery from rocuronium-induced neuromuscular block. nih.gov Another study indicated that sevoflurane (B116992) affects A1 receptors at the neuromuscular junction and delays recovery from neuromuscular blockade induced by sugammadex. patsnap.com The specific antagonist of adenosine receptor SLV320 (Derenofylline) was used in this context, suggesting its ability to potentially reverse such effects. patsnap.com This implies that Derenofylline, as an A1 receptor antagonist, could counteract the inhibitory effects of adenosine or other A1 receptor agonists on acetylcholine release at the NMJ, potentially influencing neuromuscular transmission and recovery from neuromuscular blockade. nih.govnih.govpatsnap.com

Preclinical Investigations of Derenofylline S Therapeutic Potential

Renal and Cardiovascular System Pathophysiology Studies

Investigations into the effects of Derenofylline on the renal and cardiovascular systems have been a significant area of preclinical research, particularly in models simulating chronic kidney disease and related complications.

Suppression of Cardiac Fibrosis in Models of Chronic Renal Disease

Cardiac fibrosis, a common complication of chronic kidney disease (CKD), involves the excessive deposition of collagen in the heart muscle, leading to impaired cardiac function mdpi.comnih.gov. Preclinical studies using animal models, such as 5/6 nephrectomy rats, have demonstrated that Derenofylline can reduce myocardial fibrosis without affecting blood pressure medchemexpress.commedchemexpress.eu. This suggests a potential therapeutic role for Derenofylline in mitigating the structural damage to the heart associated with CKD.

Attenuation of Albuminuria in Renal Dysfunction Models

Albuminuria, the presence of albumin in the urine, is a key indicator of renal damage and dysfunction biomedpharmajournal.orgmdpi.com. Studies in rat models of renal dysfunction have shown that Derenofylline can attenuate urinary albuminuria, reducing it by approximately 50% medchemexpress.com. This finding indicates that Derenofylline may help preserve kidney function and reduce protein leakage in the context of renal impairment.

Impact on Plasma Biomarkers of Organ Injury (Creatinine Kinase, Alanine Aminotransferase, Aspartate Aminotransferase)

Plasma levels of enzymes such as Creatinine Kinase (CK), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) are often used as biomarkers to assess organ injury, particularly in muscle and liver nih.govinsphero.comresearchgate.netresearchgate.netnih.gov. In preclinical studies involving nephrectomized animals, Derenofylline was observed to suppress the increase in CK, ALT, and AST plasma levels medchemexpress.com. This suggests that Derenofylline may have a protective effect against organ injury in these models.

Modulation of Adenosine-Induced Bradycardia

Adenosine (B11128) is known to induce bradycardia (a slow heart rate) by acting on adenosine receptors in the heart aerjournal.comtfbd.org.tr. Preclinical studies in rats have shown that oral administration of Derenofylline suppresses adenosine-induced bradycardia medchemexpress.commedchemexpress.commedchemexpress.comrrpharmacology.ru. This effect is consistent with Derenofylline's mechanism of action as an adenosine A1 receptor antagonist, as A1 receptors are involved in mediating the negative chronotropic effects of adenosine aerjournal.com.

Hemodynamic Effects in Preclinical Models

Hemodynamic effects refer to the impact of a substance on blood circulation, including heart rate and blood pressure. In preclinical models, intravenous injection of Derenofylline at doses ranging from 0.1 to 5 mg/kg caused no major hemodynamic effects, such as significant changes in heart rate and blood pressure medchemexpress.com. This suggests that, at these dose levels, Derenofylline may exert its beneficial effects on cardiac fibrosis and albuminuria without causing substantial alterations in systemic hemodynamics.

Ocular System Research and Intraocular Pressure Modulation

Research into the effects of Derenofylline has also extended to the ocular system, particularly concerning its potential to modulate intraocular pressure (IOP). Elevated IOP is a significant risk factor for conditions like glaucoma researchgate.netajmc.com. Adenosine receptors are present in ocular tissues and play a role in regulating aqueous humor dynamics, which in turn affects IOP researchgate.net. While specific detailed preclinical data on Derenofylline's impact on intraocular pressure modulation were not extensively available in the provided search results, the known involvement of adenosine receptors in IOP regulation researchgate.netnih.goveyewiki.org suggests this as a relevant area for investigation for an adenosine A1 receptor antagonist like Derenofylline. Studies on other adenosine receptor ligands have explored their effects on IOP by influencing aqueous humor formation and outflow researchgate.net.

Assessment in Models of Fibrotic Diseases (e.g., Peyronie's Disease)

Preclinical investigations have explored the potential therapeutic utility of Derenofylline in models of fibrotic diseases, primarily focusing on its effects in cardiac and renal fibrosis, and on key cellular processes involved in fibrosis in vitro. Derenofylline functions as a potent and selective antagonist of the adenosine A1 receptor. medchemexpress.commedchemexpress.comcaymanchem.com

Studies in a rat model of 5/6 nephrectomy, a model known to develop cardiac fibrosis, demonstrated that Derenofylline treatment suppressed myocardial fibrosis. medchemexpress.commedchemexpress.com Specifically, administration of Derenofylline at a dose of 10 mg/kg/d orally for 12 weeks prevented increases in heart levels of collagen I and III in these nephrectomized rats. caymanchem.com This suggests an inhibitory effect on the excessive extracellular matrix deposition characteristic of fibrosis. In the same animal model, Derenofylline also attenuated albuminuria. medchemexpress.commedchemexpress.com

Beyond in vivo observations, in vitro studies have investigated Derenofylline's impact on myofibroblast transformation, a critical process in the development of fibrosis across various tissues, including conditions like Peyronie's Disease. nih.gov Myofibroblasts are key effector cells in fibrosis, responsible for producing and depositing excessive extracellular matrix proteins. sygnaturediscovery.comscientist.com Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of this transformation. nih.govsygnaturediscovery.com Preclinical findings indicate that Derenofylline, at a concentration of 100 μM over 72 hours, inhibited TGF-β1-induced myofibroblast transformation without affecting cell viability. medchemexpress.commedchemexpress.com

These preclinical findings, particularly the inhibition of myofibroblast transformation and the reduction of collagen deposition observed in cardiac fibrosis models, suggest a potential for Derenofylline to interfere with core fibrotic processes. While direct studies of Derenofylline in experimental models specifically designed for Peyronie's Disease were not prominently detailed in the reviewed literature, the known involvement of myofibroblasts and TGF-β1 in the pathogenesis of Peyronie's Disease nih.govfrontiersin.org provides a mechanistic rationale for exploring the relevance of Derenofylline's observed antifibrotic activities to this specific condition.

The following table summarizes key preclinical findings of Derenofylline in fibrotic models:

| Study Type | Model/Condition | Key Finding | Citation |

| In vitro | TGF-β1-induced myofibroblast transformation | Inhibited transformation (100 μM, 72 h) without affecting cell viability. | medchemexpress.commedchemexpress.com |

| In vivo | 5/6 nephrectomy rat model (cardiac fibrosis) | Suppressed myocardial fibrosis. | medchemexpress.commedchemexpress.com |

| In vivo | 5/6 nephrectomy rat model (cardiac fibrosis) | Prevented increases in heart levels of collagen I and III (10 mg/kg/d, 12 weeks). | caymanchem.com |

| In vivo | 5/6 nephrectomy rat model (renal) | Attenuated albuminuria. | medchemexpress.commedchemexpress.com |

Clinical Research Landscape and Development Discontinuation of Derenofylline

Overview of Clinical Development Phases

Derenofylline progressed through clinical development, reaching a maximum phase of Phase 2. patsnap.comnih.govdrugbank.com The compound was initially developed by Abbott Laboratories and subsequently by Solvay Pharmaceuticals, Inc. patsnap.compatsnap.com

Clinical Investigations in Congestive Heart Failure and Renal Dysfunction

Clinical trials involving Derenofylline explored its impact on renal function and cardiac hemodynamics in patients suffering from congestive heart failure and acute decompensated heart failure with concurrent renal dysfunction. patsnap.comdrugbank.comnih.govmedpath.comdrugbank.com

A summary of the identified clinical trials for Derenofylline is presented below:

| ClinicalTrials.gov Identifier | Title | Status | Phase | Conditions Studied |

| NCT00744341 | A Double-Blind, Placebo-Controlled, Randomized, Multi-Center, Dose-Finding Study of SLV320... to Evaluate the Effect on Renal Function and Safety in Subjects Hospitalized With Acute Decompensated Heart Failure and Renal Dysfunction (Reno-Defend 1) patsnap.com | Terminated | Phase 2 | Acute Decompensated Heart Failure; Renal Dysfunction patsnap.comdrugbank.com |

| NCT00568009 | Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Sequential Cohort Study to Evaluate the Effect of this compound in Addition to Chronic Furosemide (B1674285) Treatment on Renal Function in Subjects With Congestive Heart Failure and Impaired Renal Function patsnap.com | Terminated | Not Applicable¹ | Congestive Heart Failure and Impaired Renal Function patsnap.com |

| NCT00160134 | A Randomized, Placebo-Controlled, Double-Blind, Multi-Center, Parallel Group, Single Dose Study to Evaluate Cardiac Hemodynamics and Safety During Right Heart Catheterization of Three IV Doses of this compound in Subjects With Congestive Heart Failure Requiring Diuretic Treatment patsnap.com | Completed | Phase 2 | Congestive Heart Failure Requiring Diuretic Treatment patsnap.com |

¹Note: One source lists NCT00568009 as "TerminatedNot Applicable" for phase. patsnap.com

Studies on Renal Function in Acute Decompensated Heart Failure

One notable investigation into Derenofylline's effects on renal function in acute decompensated heart failure was the study identified by the ClinicalTrials.gov identifier NCT00744341. patsnap.comdrugbank.com This was a Phase 2, double-blind, placebo-controlled, randomized, multi-center, dose-finding study. patsnap.com The primary objective was to evaluate the effect of Derenofylline (this compound) on renal function in subjects hospitalized with acute decompensated heart failure and renal dysfunction. patsnap.comdrugbank.com This study was ultimately terminated. patsnap.comdrugbank.com

Research in Congestive Heart Failure with Impaired Renal Function

Research was also conducted to evaluate Derenofylline in patients with congestive heart failure and impaired renal function. The study with identifier NCT00568009 was a randomized, double-blind, placebo-controlled, multi-center, sequential cohort study designed to assess the effect of Derenofylline when administered in addition to chronic furosemide treatment on renal function in this patient population. patsnap.com This study was also terminated. patsnap.com

Evaluation of Cardiac Hemodynamics in Congestive Heart Failure

Derenofylline's impact on cardiac hemodynamics in patients with congestive heart failure was investigated in a completed Phase 2 study, NCT00160134. patsnap.com This was a randomized, placebo-controlled, double-blind, multi-center, parallel group, single-dose study. patsnap.com The study aimed to evaluate cardiac hemodynamics during right heart catheterization in subjects with congestive heart failure requiring diuretic treatment after receiving three different intravenous doses of Derenofylline (this compound). patsnap.com

Strategic Rationale for Development Discontinuation

The development of Derenofylline has been discontinued (B1498344) after it reached Phase 2 clinical trials. patsnap.com While specific detailed strategic reasons for this discontinuation are not provided in the available information, the status of several Phase 2 trials as "Terminated" indicates that further development was halted. patsnap.comdrugbank.com

Structure Activity Relationships and Medicinal Chemistry Aspects of Derenofylline

Core Chemical Scaffold Analysis: Pyrrolopyrimidine Motif

The fundamental structural core of Derenofylline is the pyrrolo[2,3-d]pyrimidine motif wikipedia.orgwikipedia.org. This bicyclic system consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. The pyrrolo[2,3-d]pyrimidine scaffold is a prevalent structure found in a variety of biologically active molecules, including a range of kinase inhibitors and compounds with potential anticancer properties alfa-chemistry.com. In Derenofylline, this core is substituted, contributing to its specific interaction profile with biological targets, particularly adenosine (B11128) receptors.

Derenofylline as a Lead Compound for Adenosine Receptor Antagonist Design

Derenofylline has been identified as a potent and selective antagonist of the adenosine A1 receptor fishersci.camims.comvulcanchem.comepa.govamericanelements.com. This selectivity is a key characteristic that has positioned it as a lead compound in the design and development of new therapeutic agents targeting the A1 receptor. Research findings indicate that Derenofylline exhibits high affinity for the human adenosine A1 receptor with a reported Ki value of 1 nM fishersci.cavulcanchem.comepa.gov. Its selectivity profile over other adenosine receptor subtypes is demonstrated by significantly higher Ki values: 398 nM for A2A, 3981 nM for A2B, and 200 nM for A3 receptors fishersci.cavulcanchem.comepa.gov.

The favorable potency and selectivity profile of Derenofylline for the A1 receptor have supported its investigation in clinical trials for conditions such as congestive heart failure and renal dysfunction wikidata.orgwikipedia.orgnih.govamericanelements.com. This progression to clinical evaluation underscores its role as a promising lead compound in the pursuit of novel adenosine A1 receptor antagonists.

| Adenosine Receptor Subtype | Ki (nM) |

| A1 | 1 |

| A2A | 398 |

| A2B | 3981 |

| A3 | 200 |

Table 1: Adenosine Receptor Binding Affinity of Derenofylline (Ki values) fishersci.cavulcanchem.comepa.gov

Exploration of Novel Derivatives and Analogues (e.g., Azolopyrimidine and Xanthine-Based Scaffolds)

The success and insights gained from studying adenosine receptor antagonists like Derenofylline have stimulated the exploration of novel derivatives and analogues with modified structures to potentially improve potency, selectivity, or pharmacokinetic properties americanelements.comfishersci.ca. This includes investigating compounds based on related heterocyclic scaffolds.

While Derenofylline features a pyrrolo[2,3-d]pyrimidine core, other classes of compounds acting as adenosine receptor antagonists are based on different structural motifs, notably xanthine (B1682287) and azolopyrimidine scaffolds americanelements.comfishersci.ca. Xanthine derivatives such as caffeine (B1668208), theophylline, Tonapofylline, and Rolofylline are known adenosine receptor antagonists, although they can vary in their selectivity profiles americanelements.comfishersci.cacenmed.comnih.gov. The structural diversity among these compounds highlights different approaches to targeting adenosine receptors.

Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold of Derenofylline is related to other azolopyrimidines, such as tetrazolo[1,5-a]pyrimidine (B1219648) and 1,2,4-triazolo[1,5-a]pyrimidine americanelements.comfishersci.ca. Research efforts have included searching for new A1 receptor antagonists among derivatives of these azolopyrimidine classes, inspired by the activity observed in compounds like Derenofylline americanelements.comfishersci.ca. This comparative exploration of different scaffolds and their derivatives is a crucial aspect of medicinal chemistry aimed at discovering improved therapeutic agents.

Computational Approaches in Structure-Activity Relationship Studies (e.g., Quantitative Structure-Activity Relationships)

Computational approaches play an increasingly important role in understanding and predicting the structure-activity relationships of chemical compounds, including adenosine receptor antagonists americanelements.comfishersci.cadrugbank.com. Techniques such as Quantitative Structure-Activity Relationships (QSAR) involve developing mathematical models that correlate structural or physicochemical properties of compounds with their biological activity americanelements.comfishersci.ca.

In the context of searching for new adenosine A1 receptor antagonists, computational methods, including QSAR, have been applied to analyze the structural features that contribute to binding affinity and selectivity americanelements.comfishersci.ca. These studies can help prioritize the synthesis and testing of novel compounds by predicting their potential activity based on their molecular structure. While specific detailed QSAR studies focused solely on a large series of Derenofylline derivatives were not prominently featured in the search results, the application of such computational techniques to related pyrimidine and azolopyrimidine scaffolds underscores their value in guiding the design and optimization of adenosine receptor ligands americanelements.comfishersci.ca. These methods complement experimental approaches by providing insights into the molecular requirements for effective receptor interaction.

常见问题

Q. How can researchers ensure reproducibility when testing Derenofylline’s interactions with cytochrome P450 enzymes in hepatic metabolism studies?

- Methodological Answer : Use human hepatocyte cultures or microsomal preparations with CYP isoform-specific substrates (e.g., CYP3A4 with midazolam). Include positive/negative controls (e.g., ketoconazole for inhibition, rifampicin for induction). Standardize incubation conditions (pH, NADPH concentration) and validate with LC-MS/MS metabolite quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。